Metal-Chelation Capability: Amidoxime vs. Non-Hydroxylated Benzimidamide
The amidoxime functional group (–C(=N)–N(OH)–) present in N'-Hydroxy-2-morpholinobenzimidamide acts as a bidentate metal-chelating ligand capable of coordinating Zn²⁺ and other transition-metal ions through the oxime oxygen and imine nitrogen atoms. This property is structurally precluded in non-hydroxylated benzimidamides such as 2-morpholinobenzimidamide (CAS 1021244-23-4) and 4-morpholinobenzimidamide (CAS 1019575-98-4), which lack the N-hydroxy donor atom [1]. The amidoxime class has been explicitly validated as a hydroxamate bioisostere for metalloenzyme inhibition, with the chelation geometry forming a stable five-membered ring with the metal center [2].
| Evidence Dimension | Metal-chelation capability (Zn²⁺ coordination) |
|---|---|
| Target Compound Data | Bidentate chelator: coordinates Zn²⁺ via oxime O and imine N atoms; forms 5-membered chelate ring [1] |
| Comparator Or Baseline | 2-Morpholinobenzimidamide (CAS 1021244-23-4): no N-hydroxy group; monodentate at best; no chelate ring formation possible |
| Quantified Difference | Qualitative: presence vs. absence of metal-chelating pharmacophore |
| Conditions | Structural inference from amidoxime coordination chemistry literature [1]; validated in HDAC and PC-PLC enzyme systems for related amidoxime/hydroxamate scaffolds [2][3] |
Why This Matters
Procurement of a non-hydroxylated analog eliminates the metal-chelating pharmacophore essential for metalloenzyme-targeting research programs (HDACs, PC-PLC, matrix metalloproteinases), rendering the compound useless for zinc-dependent enzyme inhibition studies.
- [1] Fylaktakidou KC, Hadjipavlou-Litina DJ, Litinas KE, Varella EA, Nicolaides DN. Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Curr Pharm Des. 2008;14(10):1001-1047. PMID: 18473852. View Source
- [2] Jiao P, Jin P, Li C, Cui L, Dong L, Pan B, Song W, Ma L, Dong J, Song L, Jin X, Li F, Wan M, Lv Z, Geng Q. Design, synthesis and in vitro evaluation of amidoximes as histone deacetylase inhibitors for cancer therapy. Bioorg Med Chem Lett. 2016;26(19):4679-4683. DOI: 10.1016/j.bmcl.2016.08.054. View Source
- [3] Rees SWP, Leung E, Reynisson J, Barker D, Pilkington LI. Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors. Bioorg Chem. 2021;113:105152. DOI: 10.1016/j.bioorg.2021.105152. View Source
